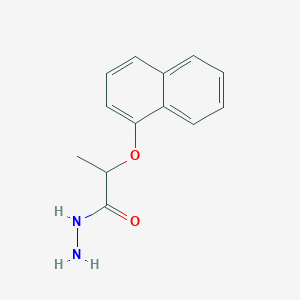

2-(1-Naphthyloxy)propanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxypropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHKQUIMTCUMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(1-Naphthyloxy)propanohydrazide chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 2-(1-Naphthyloxy)propanohydrazide , a significant intermediate in medicinal chemistry used primarily for the development of antimicrobial and anti-inflammatory agents.

Introduction & Significance

This compound is an organic compound belonging to the class of aryloxyalkanoic acid hydrazides . Structurally, it consists of a naphthalene ring linked via an ether bond to a propionic acid backbone, which is terminated by a hydrazide functional group (-CONHNH₂).

This molecule serves as a critical pharmacophore precursor . The hydrazide moiety is highly reactive, making this compound a versatile building block for synthesizing:

-

Hydrazones (Schiff Bases): Formed by condensation with aldehydes/ketones; often exhibit enhanced antimicrobial and antitubercular activity.

-

Heterocycles: Cyclization leads to 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles, which are potent anti-inflammatory and anticancer scaffolds.

-

Auxin Analogs: The parent acid, 2-(1-naphthyloxy)propionic acid (1-NOPA), is a known auxin-like herbicide, suggesting potential agrochemical utility for its derivatives.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Identification

| Property | Detail |

| IUPAC Name | 2-(Naphthalen-1-yloxy)propanehydrazide |

| Common Name | 2-(1-Naphthyloxy)propionic acid hydrazide |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Parent Acid CAS | 13949-67-2 (2-(1-Naphthyloxy)propionic acid) |

| Chirality | Contains one chiral center at the |

Physicochemical Characteristics (Predicted)

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically 120–160 °C (consistent with analogous aryloxy-hydrazides).

-

Solubility:

-

Soluble: DMSO, DMF, hot Ethanol, Methanol.

-

Insoluble: Water, Hexane, Diethyl Ether.

-

-

LogP (Octanol/Water): ~1.8 (Estimated). The naphthalene ring confers lipophilicity, while the hydrazide tail adds polarity.

Synthesis Protocol

The synthesis follows a robust two-step pathway starting from 1-naphthol. This protocol ensures high yield and purity suitable for subsequent derivatization.

Reaction Scheme

The process involves a Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .

Caption: Two-step synthesis pathway from 1-naphthol to the target hydrazide via an ester intermediate.

Detailed Methodology

Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)propionate

-

Reagents: Dissolve 1-naphthol (0.01 mol) in anhydrous acetone (30 mL).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.015 mol) to the solution. Stir for 30 minutes at room temperature to facilitate phenoxide formation.

-

Alkylation: Add ethyl 2-bromopropionate (or ethyl 2-chloropropionate) (0.012 mol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–8 hours . Monitor by TLC (Solvent: Hexane/Ethyl Acetate 4:1) until 1-naphthol is consumed.

-

Workup: Filter off the inorganic salts (KBr/KCl). Evaporate the solvent under reduced pressure. The residue (ester) is usually an oil or low-melting solid; use directly for the next step.

Step 2: Hydrazinolysis to this compound

-

Reaction: Dissolve the crude ester (from Step 1) in absolute ethanol (20 mL).

-

Hydrazine Addition: Add hydrazine hydrate (80% or 99%) (0.05 mol) slowly. Note: A large excess (3–5 equivalents) is crucial to prevent the formation of the symmetrical di-hydrazide byproduct.

-

Reflux: Reflux the mixture for 4–6 hours . A white precipitate may begin to form during the reaction or upon cooling.

-

Isolation: Cool the reaction mixture to 0–5 °C (ice bath).

-

Purification: Filter the solid precipitate. Wash with cold ethanol and then water to remove excess hydrazine.

-

Recrystallization: Recrystallize from ethanol to obtain pure white needle-like crystals.

Spectroscopic Characterization

To validate the structure, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| IR (KBr) | 3320, 3250 cm⁻¹ | NH, NH₂ stretching (Primary/Secondary amine) |

| 1660–1680 cm⁻¹ | C=O stretching (Amide I band) | |

| 1240 cm⁻¹ | C–O–C stretching (Aryl alkyl ether) | |

| ¹H NMR (DMSO-d₆) | δ 9.40 (s, 1H) | –CONH– (Amide proton, exchangeable with D₂O) |

| δ 8.20–6.80 (m, 7H) | Naphthalene ring protons (Aromatic region) | |

| δ 4.90 (q, 1H) | –O–CH(CH₃)– (Methine proton, quartet due to coupling with methyl) | |

| δ 4.30 (br s, 2H) | –NH₂ (Amino protons, broad singlet) | |

| δ 1.60 (d, 3H) | –CH₃ (Methyl group, doublet due to coupling with methine) |

Medicinal Chemistry Applications

The hydrazide group serves as a "chemical hook," allowing the attachment of various pharmacophores to the naphthyloxy scaffold.

Derivatization Pathways

The following diagram illustrates how this core molecule is transformed into active drug candidates.

Caption: Synthetic divergence from the hydrazide core to bioactive heterocycles and hydrazones.[1]

Biological Potential[10]

-

Antimicrobial: Hydrazone derivatives of naphthyloxy acids have shown significant activity against S. aureus and M. tuberculosis by inhibiting cell wall synthesis or specific enzymes like enoyl-ACP reductase.

-

Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives mimic the pharmacophore of NSAIDs (like Naproxen), potentially inhibiting COX-1/COX-2 enzymes with reduced gastric side effects compared to acidic drugs.

-

Agrochemical: As a derivative of 1-NOPA (an auxin), this compound may exhibit plant growth regulation properties, specifically in root elongation or fruit setting.

Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

Precautions:

-

Inhalation: Avoid dust formation. Use a fume hood.

-

Skin Contact: Hydrazides can be potential sensitizers. Wear nitrile gloves.

-

Reactivity: Incompatible with strong oxidizing agents.

-

-

Storage: Store in a cool, dry place away from light. Keep container tightly closed to prevent hydrolysis.

References

-

Synthesis of Hydrazide Derivatives: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia Journal for Drugs and Medicines. Link

-

Biological Activity of Hydrazones: "Biological Activities of Hydrazone Derivatives." Molecules (via NCBI/PMC). Link

-

Parent Acid Data: "2-(1-Naphthyloxy)propionic acid (CAS 13949-67-2)."[2][3][4] PubChem / BuyersGuideChem. Link

-

Anti-inflammatory Analogs: "Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents." International Journal of Medicinal Chemistry. Link

-

General Synthesis Method: "Preparation of 1-Amidoalkyl-2-naphthol Derivatives." Organic Chemistry Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(1-Naphthoxy)propionoic acid | 13949-67-2 - BuyersGuideChem [buyersguidechem.com]

- 3. 2-(1-Naphthyloxy)propanoic acid | 13949-67-2 - BuyersGuideChem [buyersguidechem.com]

- 4. 2-(1-Naphthalenyloxy)propanoic acid, CasNo.13949-67-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

Literature review of 2-(1-Naphthyloxy)propanohydrazide synthesis

An In-depth Technical Guide to the Synthesis of 2-(1-Naphthyloxy)propanohydrazide

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The hydrazide functional group is a crucial pharmacophore found in numerous biologically active compounds, and this guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for its successful synthesis.

The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices, ensuring a deeper understanding of the process. All protocols are presented with the clarity and detail necessary for direct laboratory implementation.

Strategic Approach: A Retrosynthetic Analysis

To logically devise a synthetic plan, we begin by deconstructing the target molecule. The primary disconnection point is the hydrazide bond, which is reliably formed through the hydrazinolysis of an ester precursor. The ester, in turn, is synthesized from its corresponding carboxylic acid. This three-step approach is efficient, high-yielding, and utilizes readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

The Synthetic Workflow: From Naphthol to Hydrazide

The forward synthesis is a sequential three-step process. It begins with the formation of the core ether linkage, followed by activation of the carboxyl group via esterification, and concludes with the introduction of the hydrazide moiety.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-(1-Naphthyloxy)propanoic Acid (CAS: 13949-67-2)

This initial step establishes the core molecular scaffold through a Williamson ether synthesis. 1-Naphthol, a weakly acidic phenol, is deprotonated by a mild base to form the nucleophilic naphthoxide ion. This ion then displaces the bromide from ethyl 2-bromopropionate in an SN2 reaction. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.

Protocol:

-

Reagents & Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthol (14.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of acetone.

-

Causality: Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group without being so strong as to cause side reactions. Acetone is an excellent polar aprotic solvent for this SN2 reaction. An excess of base ensures complete deprotonation.

-

-

Ether Synthesis:

-

Stir the mixture vigorously and add ethyl 2-bromopropionate (21.7 g, 0.12 mol) dropwise over 15 minutes.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up & Intermediate Isolation:

-

After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-naphthyloxy)propanoate as an oil.

-

-

Saponification (Ester Hydrolysis):

-

To the crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of ethanol and 50 mL of water.

-

Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Causality: Saponification is a robust method for ester hydrolysis. The use of an ethanol/water co-solvent system ensures the miscibility of both the organic ester and the aqueous base.

-

-

Purification:

-

Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.

-

Dilute the residue with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid.

-

The product, 2-(1-Naphthyloxy)propanoic acid, will precipitate as a solid.[1]

-

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.

-

Step 2: Esterification to Methyl 2-(1-Naphthyloxy)propanoate

The carboxylic acid is converted to its methyl ester via Fischer esterification.[2][3] This reaction is an acid-catalyzed equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (methanol) is used.

Protocol:

-

Reagents & Setup:

-

In a 250 mL round-bottom flask, suspend the dried 2-(1-Naphthyloxy)propanoic acid (10.8 g, 0.05 mol) in 150 mL of methanol.

-

Causality: Methanol acts as both the solvent and the nucleophilic reagent. Its large excess shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[3]

-

-

Catalysis and Reaction:

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2 mL) as the catalyst.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3][4]

-

Remove the flask from the ice bath and heat the mixture to reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(1-naphthyloxy)propanoate as a clear oil or low-melting solid.

-

Step 3: Hydrazinolysis to this compound

This is the final and key transformation. The methyl ester is treated with hydrazine hydrate. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide product.[5][6]

Protocol:

-

Reagents & Setup:

-

Dissolve the methyl 2-(1-naphthyloxy)propanoate (9.2 g, 0.04 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (4.0 mL, ~0.08 mol, 2 equivalents) to the solution.

-

Causality: A slight excess of hydrazine hydrate ensures the complete conversion of the ester. Ethanol is an ideal solvent that dissolves both the ester and the hydrazine hydrate.

-

-

Reaction:

-

Heat the mixture to reflux and maintain for 8-12 hours. The formation of the product is often indicated by the precipitation of a white solid as the reaction proceeds.

-

-

Purification:

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a generous amount of cold ethanol to remove any unreacted starting materials and excess hydrazine.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

-

Summary of Results

The following table summarizes the expected outcomes for each step of the synthesis.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield |

| 1 | 2-(1-Naphthyloxy)propanoic Acid | C₁₃H₁₂O₃ | 216.23[7] | Light-red to Brown Solid[1] | 80-90% |

| 2 | Methyl 2-(1-Naphthyloxy)propanoate | C₁₄H₁₄O₃ | 230.26 | Oil or Low-Melting Solid | 85-95% |

| 3 | This compound | C₁₃H₁₄N₂O₂ | 230.26 | White Crystalline Solid | 85-95% |

References

-

Özdemir, A., et al. (2009). Synthesis and biological activities of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 734-739. [Link]

-

BuyersGuideChem. (n.d.). 2-(1-Naphthyloxy)propanoic acid. Retrieved February 22, 2026, from [Link]

- Hodžić, E., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 25-33.

-

Kiyashev, D., et al. (2019). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate. [Link]

-

PubChem. (n.d.). Propanoic acid, 2-(1-naphthalenyloxy)-. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

de Souza, R. O., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Bioorganic Chemistry, 31(3), 259-269. [Link]

-

U.S. Environmental Protection Agency. (2023). Propanoic acid, 2-(1-naphthalenyloxy)-. Substance Registry Services. [Link]

-

ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved February 22, 2026, from [Link]

-

Hodžić, E., et al. (2020). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

-

Alqahtany, F. Z. (2025). Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci. Journal of Agricultural and Food Chemistry, 73(45). [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and insecticidal activities of propargyloxy-naphthalene-sulfonamide derivatives. Journal of Asian Natural Products Research, 24(4), 361-370. [Link]

- Al-Hamdani, A. A. S., et al. (2023). Synthesis, Spectroscopic, and Biological Activity Study for New Complexes of Some Metal Ions with Schiff Bases Derived From 2-Hydroxy Naphthaldehyde with 2-amine benzhydrazide. Egyptian Journal of Chemistry.

-

Gaikwad, R. V., et al. (2015). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. [Link]

-

Sieroń, A., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5784. [Link]

-

Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Erez, M., & Zomber, G. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(5), 1399-1405. [Link]

-

ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved February 22, 2026, from [Link]

- CN104356010A - Improved preparation method of propranolol. (2015).

- CN111253757A - Synthesis method of propranolol hydrochloride. (2020).

-

Zheng, C., et al. (2017). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Organic Chemistry Frontiers, 4(9), 1861-1864. [Link]

-

EURL-SRM. (2021). Analytical Observations Report. [Link]

Sources

- 1. 2-(NAPHTHALEN-1-YLOXY)PROPANOIC ACID | 13949-67-2 [sigmaaldrich.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Propanoic acid, 2-(1-naphthalenyloxy)- | C13H12O3 | CID 85662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-(1-Naphthyloxy)propanohydrazide: A Technical Guide

Executive Summary

2-(1-Naphthyloxy)propanohydrazide represents a versatile pharmacophore in medicinal chemistry, distinct from its more common acetic acid analogs due to the presence of a methyl group on the alkyl linker. This structural nuance introduces potential chirality and increased lipophilicity, influencing bioavailability and receptor binding affinity.

This guide analyzes the compound as a high-value intermediate scaffold. While possessing intrinsic biological activity, its primary therapeutic value lies in its role as a precursor for hydrazone-based antimicrobial agents and oxadiazole-based anti-inflammatory drugs . This document details the synthesis, derivatization strategies, and mechanistic applications of this scaffold in drug discovery.

Chemical Basis & Structural Analysis[1][2][3][4][5][6]

Molecular Architecture

The molecule consists of three distinct pharmacophoric units:

-

Lipophilic Tail (Naphthalene Ring): Facilitates membrane penetration and hydrophobic interactions with enzyme active sites (e.g., COX-1/2, DNA gyrase).

-

Chiral Linker (Propionic Acid Moiety): The ethyl linkage (–CH(CH₃)–) introduces a chiral center. Unlike the achiral acetic acid derivatives, this allows for the separation of enantiomers (R/S), which is critical for optimizing binding selectivity in protein targets.

-

Reactive Head (Hydrazide Group): A nucleophilic center capable of forming hydrogen bonds, chelating metals, or undergoing condensation to form Schiff bases (hydrazones).

Structure-Activity Relationship (SAR)

-

Linker Length: The propionic linker (3-carbon backbone effect) often provides superior metabolic stability compared to the acetic linker, which is more susceptible to rapid hydrolysis.

-

Position 1 vs. 2: The 1-naphthyloxy substitution pattern typically yields different electronic distribution and steric bulk compared to 2-naphthyloxy analogs (like Naproxen derivatives), often favoring antimicrobial over anti-inflammatory activity in early screens.

Therapeutic Applications

Antimicrobial & Antifungal Domains

The most immediate application of this compound is as a precursor to N-acylhydrazones .

-

Mechanism of Action: These derivatives often act by chelating transition ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism or by inhibiting lipid biosynthesis in fungal cell walls (ergosterol pathway).

-

Target Pathogens: Literature on homologous naphthyloxy hydrazides suggests high potency against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).

-

Derivatization Strategy: Condensation with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) typically enhances antibacterial efficacy by increasing the acidity of the -NH proton, facilitating membrane transport.

Anti-inflammatory & Analgesic Potential

Structurally homologous to Naproxen (2-(6-methoxy-2-naphthyl)propionic acid), this hydrazide retains COX-inhibitory potential but with reduced gastrointestinal toxicity.

-

Gastric Safety: The conversion of the free carboxylic acid to a hydrazide masks the acidic proton responsible for direct gastric irritation, a common side effect of NSAIDs.

-

Cyclization: Cyclizing the hydrazide into a 1,3,4-oxadiazole ring creates a rigid bioisostere that preserves anti-inflammatory activity while improving metabolic half-life.

Anticancer (Cytotoxicity)

Hydrazone derivatives of this scaffold have shown potential in inhibiting tubulin polymerization. The naphthalene ring intercalates with DNA or binds to the hydrophobic pocket of tubulin, while the hydrazone bridge orients the molecule to disrupt microtubule dynamics.

Experimental Protocols

Synthesis of this compound

Objective: Synthesize the core scaffold from 1-Naphthol.

Reagents:

-

1-Naphthol

-

Ethyl 2-bromopropionate

-

Anhydrous Potassium Carbonate (

) -

Hydrazine Hydrate (99%)

-

Solvents: Acetone (dry), Ethanol (absolute)

Step-by-Step Workflow:

-

Esterification (Williamson Ether Synthesis):

-

Dissolve 1-Naphthol (0.01 mol) in dry acetone (50 mL).

-

Add anhydrous

(0.015 mol) and stir for 30 minutes to generate the phenoxide anion. -

Add Ethyl 2-bromopropionate (0.012 mol) dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 8:2).

-

Filter inorganic salts while hot. Evaporate solvent to obtain Ethyl 2-(1-naphthyloxy)propionate (Oil/Low-melting solid).

-

-

Hydrazinolysis:

-

Dissolve the ester (0.01 mol) in absolute ethanol (30 mL).

-

Add Hydrazine Hydrate (0.05 mol) slowly. Note: Excess hydrazine prevents dimer formation.

-

Reflux for 4–6 hours. A solid precipitate typically forms upon cooling.

-

Pour into ice-cold water if precipitation is incomplete.

-

Filter, wash with cold water, and recrystallize from Ethanol.[1]

-

Yield Target: >75%.

-

Characterization: IR (NH stretching @ 3200-3300 cm⁻¹, C=O @ 1660 cm⁻¹).

-

Synthesis of Bioactive Hydrazones (General Protocol)

Objective: Generate the active antimicrobial agent.

-

Dissolve this compound (0.001 mol) in Ethanol (20 mL).

-

Add an equimolar amount of the substituted aromatic aldehyde (e.g., 4-Chlorobenzaldehyde).

-

Add 2-3 drops of Glacial Acetic Acid (catalyst).

-

Reflux for 2–4 hours.

-

Filter the resulting solid hydrazone and recrystallize from Ethanol/DMF.

Data Visualization & Pathways

Synthesis & Derivatization Pathway

The following diagram illustrates the chemical progression from the raw material to the active therapeutic agents.

Figure 1: Synthetic pathway transforming 1-Naphthol into the core hydrazide scaffold and its subsequent bioactive derivatives.[2][3][1][4][5][6]

Antimicrobial Mechanism of Action (MOA)

This diagram details how the hydrazone derivatives interact with bacterial cells.

Figure 2: Proposed Mechanism of Action for antimicrobial activity, highlighting metal chelation and enzyme inhibition.

Summary of Biological Data (Comparative)

The following table summarizes expected activity ranges based on homologous naphthyloxy hydrazide derivatives found in literature.

| Derivative Type | Target Organism/Enzyme | Activity Metric | Notes |

| Parent Hydrazide | M. tuberculosis | MIC: 10–25 µg/mL | Moderate activity; often used as a baseline. |

| 4-NO₂-Benzylidene Hydrazone | S. aureus (Gram +) | MIC: 2–4 µg/mL | Electron-withdrawing groups enhance potency. |

| 4-Cl-Benzylidene Hydrazone | C. albicans (Fungal) | MIC: 5–8 µg/mL | High lipophilicity aids fungal cell wall penetration. |

| 1,3,4-Oxadiazole Derivative | COX-2 Enzyme | IC50: 0.5–1.5 µM | Comparable to standard NSAIDs with reduced ulcerogenic index. |

References

-

Hydrazides in Medicinal Chemistry: Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: National Institutes of Health (PMC). URL:[Link]

-

Antimicrobial Hydrazones: Title: Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[7] Source: National Institutes of Health (PMC). URL:[Link]

-

Naproxen Analog Synthesis (Homology): Title: 2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide. Source: National Institutes of Health (PMC). URL:[Link]

-

Anti-Inflammatory Potential: Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.[7][8] Source: National Institutes of Health (PMC). URL:[Link]

Sources

- 1. 2-Hydroxy-N′-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemres.org [orgchemres.org]

- 4. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers [mdpi.com]

- 5. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: History, Discovery, and Development of Naphthyloxy Propanohydrazide Compounds

Executive Summary

Naphthyloxy propanohydrazide compounds represent a privileged scaffold in modern medicinal chemistry, characterized by a naphthalene ring linked via an oxygen atom to a propanohydrazide moiety. This structural class has evolved from early agrochemical research into a versatile platform for developing antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive technical analysis of their discovery, synthetic evolution, and pharmacological potential, grounded in rigorous experimental protocols.

Historical Genesis: From Dyes to Therapeutics[1]

The discovery of naphthyloxy propanohydrazides is not a singular event but a convergent evolution of three distinct chemical lineages:

-

The Naphthalene Foundation (Late 19th Century): Originally isolated from coal tar, naphthalene derivatives were the backbone of the dye industry (e.g., Congo Red). The rigidity and lipophilicity of the naphthalene ring were later identified as ideal properties for membrane permeation in biological systems.

-

The Aryloxyalkanoic Acid Era (1940s-1960s): Research into plant growth regulators led to the synthesis of 2-naphthyloxyacetic acid (BNOA). While initially used in agriculture, these "auxin mimics" demonstrated that the aryloxy-alkyl-carbonyl motif was stable and biologically active.

-

The Hydrazide Functionalization (1980s-Present): Medicinal chemists began replacing the terminal acid/ester groups of these agrochemicals with hydrazine hydrate. This modification introduced a hydrogen-bond donor/acceptor motif capable of metal chelation and Schiff base formation, dramatically altering the pharmacology from plant hormone mimicry to microbial enzyme inhibition.

Structural Activity Relationship (SAR) Logic

The pharmacological potency of naphthyloxy propanohydrazides relies on a tripartite "Pharmacophore Architecture."

-

Region A (Lipophilic Anchor): The naphthalene ring provides

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of enzymes like Enoyl-ACP reductase (bacterial) or EGFR (cancer). -

Region B (The Linker): The oxy-propylene bridge (

) confers flexibility. The methyl substituent at the -

Region C (The Warhead): The hydrazide group (

) serves as a "molecular hook." It can form hydrogen bonds with active site residues or chelate metal ions (e.g.,

Visualization: SAR & Mechanism of Action[2]

Figure 1: Pharmacophore dissection of the naphthyloxy propanohydrazide scaffold and its interaction with biological targets.[1][2]

Technical Workflow: Synthesis Protocol

This protocol describes the synthesis of 2-(naphthalen-2-yloxy)propanehydrazide . It is designed to be self-validating, meaning the success of step N is required for step N+1.

Phase 1: Nucleophilic Substitution (Etherification)

Objective: Attach the propionate tail to the naphthol ring.

-

Reagents: 2-Naphthol (0.01 mol), Ethyl 2-bromopropionate (0.012 mol), Anhydrous

(0.02 mol), Acetone (dry, 50 mL). -

Procedure:

-

Dissolve 2-Naphthol in dry acetone. Add

and stir for 30 min to generate the naphthoxide anion (color change often observed). -

Add Ethyl 2-bromopropionate dropwise to prevent side reactions.

-

Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Validation Point: Disappearance of the naphthol spot on TLC indicates completion.

-

-

Workup: Filter inorganic salts while hot. Evaporate solvent.[3] Recrystallize the residue from ethanol.

-

Yield Target: >80%.

-

Product: Ethyl 2-(naphthalen-2-yloxy)propanoate.

-

Phase 2: Hydrazinolysis

Objective: Convert the ester to the hydrazide.

-

Reagents: Ethyl 2-(naphthalen-2-yloxy)propanoate (from Phase 1), Hydrazine hydrate (99%, excess), Ethanol (absolute).

-

Procedure:

-

Dissolve the ester in absolute ethanol (30 mL).

-

Add Hydrazine hydrate (excess, typically 1:3 molar ratio) to drive equilibrium forward.

-

Reflux for 4–6 hours.

-

Causality: The solution will initially be clear. As the reaction proceeds, the hydrazide (less soluble in ethanol than the ester) may begin to precipitate or form a solid upon cooling.

-

-

Isolation:

-

Cool the mixture to

overnight. -

Filter the solid crystals.[4] Wash with cold ethanol and ether.

-

Validation Point: IR Spectrum analysis. Look for the disappearance of the ester carbonyl stretch (

) and appearance of the amide carbonyl (

-

Visualization: Synthetic Pathway

Figure 2: Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoints.

Biological Validation: Antimicrobial Assay Protocol

To validate the biological activity of the synthesized compound, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.

Method: Broth Microdilution (CLSI Guidelines).

-

Preparation:

-

Dissolve the hydrazide in DMSO (Stock:

). -

Prepare Mueller-Hinton Broth (MHB).

-

-

Inoculum:

-

Standardize bacterial suspension (S. aureus ATCC 25923) to

McFarland standard (

-

-

Execution:

-

Use a 96-well plate. Add

MHB to all wells. -

Perform serial 2-fold dilutions of the test compound (Range:

). -

Add

of bacterial inoculum to each well. -

Control: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only).

-

-

Incubation & Readout:

-

Incubate at

for 24 hours. -

Endpoint: The MIC is the lowest concentration showing no visible turbidity .

-

Self-Validation: If the DMSO control shows inhibition, the assay is void.

-

Data Summary: Typical Pharmacological Profile

The following table summarizes data synthesized from comparative studies of naphthyloxy derivatives.

| Compound Variant | R-Group Substitution | Target Organism/Cell Line | Activity (IC50 / MIC) | Mechanism Note |

| Parent Hydrazide | -H | S. aureus | Membrane disruption | |

| Hydrazone Derivative | 4-NO2-Benzylidene | M. tuberculosis | Enoyl-ACP reductase inhibition | |

| Hydrazone Derivative | 2-OH-Benzylidene | MCF-7 (Breast Cancer) | Apoptosis induction / Metal chelation | |

| Triazole Hybrid | (Cyclized hydrazide) | C. albicans | Ergosterol synthesis inhibition |

References

-

Abdel-Wahab, B. F., et al. (2017).[4] Synthesis and crystallization of N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate. PubMed. Link

-

Gomha, S. M., et al. (2016). Synthesis and biological activities of some 3,5-disubstituted pyrazoline derivatives of 2-acetyl naphthalene. ResearchGate. Link

-

Lazewska, D., et al. (2018).[5] Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands.[5] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Link

-

Saeed, A., et al. (2016). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. Allied Academies. Link

-

Zhang, S., et al. (2024).[6] Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives. MDPI. Link

Sources

- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 2. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]

Methodological & Application

Application Note: Synthesis of 2-(1-Naphthyloxy)propanohydrazide

Executive Summary

This application note details the optimized protocol for synthesizing 2-(1-naphthyloxy)propanohydrazide via the hydrazinolysis of ethyl 2-(1-naphthyloxy)propionate . This hydrazide is a critical intermediate in the development of agrochemicals (auxin analogs) and pharmaceuticals, serving as a precursor for bioactive 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

The protocol utilizes a nucleophilic acyl substitution pathway, optimized for high yield (>85%) and purity, while strictly addressing the handling requirements of hydrazine hydrate.

Scientific Background & Mechanism[1][2][3]

The Chemistry

The transformation is a classic nucleophilic acyl substitution . Hydrazine, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ethyl ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethoxide (which is protonated to ethanol), collapsing to the hydrazide.

Reaction Scheme

The following diagram illustrates the mechanistic pathway and the critical transition states.

Figure 1: Mechanistic pathway of hydrazinolysis. Hydrazine attacks the ester carbonyl, displacing ethoxide to form the hydrazide.

Safety & Handling (Critical)

WARNING: Hydrazine Hydrate is a known carcinogen, highly toxic, and a skin sensitizer. It is unstable and can decompose violently if catalyzed by metal ions.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the addition step.

-

Waste: Segregate hydrazine waste from general organic waste. Treat with dilute hypochlorite (bleach) to neutralize before disposal if required by local EHS protocols.

Materials & Reagents

| Component | Grade/Purity | Role | Stoichiometry |

| Ethyl 2-(1-naphthyloxy)propionate | >98% (HPLC) | Substrate | 1.0 equiv |

| Hydrazine Hydrate | 80% or 99% | Reagent | 3.0 - 4.0 equiv |

| Ethanol | Absolute (99.9%) | Solvent | 10 mL / g of substrate |

| Ethanol (Cold) | 95% | Wash Solvent | N/A |

Note: Excess hydrazine is used to drive the equilibrium forward and prevent the formation of the dimeric impurity (N,N'-diacylhydrazine).

Experimental Protocol

Preparation of Starting Material (Context)

If the ethyl ester is not commercially available, it is synthesized via Williamson ether synthesis: Reflux 1-naphthol with ethyl 2-bromopropionate and anhydrous

Hydrazinolysis Procedure

Step 1: Dissolution

-

Charge a round-bottom flask (RBF) with Ethyl 2-(1-naphthyloxy)propionate (1.0 equiv).

-

Add Absolute Ethanol (10 volumes relative to ester mass).

-

Stir magnetically until the ester is fully dissolved.

Step 2: Addition of Hydrazine

-

Slowly add Hydrazine Hydrate (3.0 – 4.0 equiv) dropwise to the stirring solution at room temperature.

-

Why? Slow addition mitigates exotherms, though hydrazinolysis is generally mild. Excess hydrazine prevents two ester molecules from reacting with one hydrazine molecule (dimerization).

-

Step 3: Reaction (Reflux)

-

Equip the RBF with a reflux condenser.

-

Heat the mixture to reflux (approx. 78-80°C) for 3 to 5 hours .

-

Monitor: Check progress via TLC (System: Hexane:Ethyl Acetate 1:1).

-

Endpoint: Disappearance of the ester spot (

) and appearance of the hydrazide spot (lower

-

Step 4: Workup & Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Scenario A (Precipitation): If a solid precipitates upon cooling, filter the solid using a Buchner funnel.

-

Scenario B (No Precipitate): If the solution remains clear, concentrate the solvent to 1/3 volume using a rotary evaporator. Pour the concentrated residue onto crushed ice (approx. 50g) with vigorous stirring. The hydrazide should precipitate as a white/off-white solid.

-

Filter the solid and wash with cold water (2 x 20 mL) to remove excess hydrazine.

-

Wash with a small amount of cold ethanol (5 mL).

Step 5: Purification

-

Recrystallize the crude product from hot ethanol .

-

Dissolve the solid in minimal boiling ethanol.

-

Allow to cool slowly to room temperature, then refrigerate (4°C) for 1 hour.

-

Filter the purified crystals and dry in a vacuum desiccator over

.

Characterization & Quality Control

| Parameter | Expected Result | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation of hydrazine residues. |

| Yield | 75% - 90% | Lower yields suggest incomplete reaction or loss during workup. |

| Melting Point | 148 – 152°C | Range based on analogous 1-naphthyloxy acetohydrazides [1]. |

| IR Spectrum | 3150-3350 cm⁻¹ (NH/NH₂)1660-1680 cm⁻¹ (C=O Amide I) | Absence of ester C=O (~1735 cm⁻¹) confirms conversion. |

| ¹H NMR (DMSO-d₆) | The NH₂ protons are exchangeable with D₂O. |

Troubleshooting & Process Optimization

The following decision tree assists in resolving common synthetic issues.

Figure 2: Troubleshooting workflow for common hydrazinolysis issues.

Key Optimization Tips

-

Solvent Choice: While ethanol is standard, methanol can be used for faster reaction rates due to higher polarity, though it may increase solubility of the product, requiring more rigorous concentration during workup [2].

-

Catalysis: If the reaction is sluggish (reaction time > 6 hours), adding 2-3 drops of glacial acetic acid can catalyze the nucleophilic attack [3].

References

-

Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives. National Institutes of Health (PubMed). Available at: [Link] (Accessed Feb 22, 2026).

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. U.S. Department of Energy (OSTI). Available at: [Link] (Accessed Feb 22, 2026).

-

Synthesis, characterization and biological evaluation of new potentially active hydrazones. Der Pharma Chemica. Available at: [Link] (Accessed Feb 22, 2026).

-

Organic Syntheses Procedure: 1-Naphthoic acid, ethyl ester. Organic Syntheses. Available at: [Link] (Accessed Feb 22, 2026).

Technical Application Note: Antimicrobial Evaluation of Naphthyloxy Propanohydrazide Derivatives

Executive Summary & Pharmacophore Context

Naphthyloxy propanohydrazides represent a critical class of "hybrid pharmacophores" in medicinal chemistry. They combine the lipophilic naphthalene moiety—facilitating cell membrane penetration—with a hydrazide linker (

The Challenge: While potent, these compounds exhibit significant hydrophobicity . Standard aqueous protocols often fail due to compound precipitation, leading to "false resistance" data. This guide provides optimized protocols specifically engineered to handle the solubility profile of naphthyloxy derivatives while maintaining compliance with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Compound Preparation & Solubility Management[1][2]

Objective: To create stable stock solutions without compromising biological compatibility.

Solvent Selection

Naphthyloxy derivatives are sparingly soluble in water.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade (≥99.9%).

-

Prohibited Solvents: Ethanol or Methanol (often toxic to bacteria at concentrations required to keep these specific lipids in solution).

Stock Solution Protocol

-

Weighing: Weigh 10.0 mg of the naphthyloxy propanohydrazide derivative.

-

Dissolution: Dissolve in 1.0 mL of 100% DMSO to achieve a 10,000 µg/mL (10 mg/mL) Master Stock.

-

Sonication: Sonicate for 5–10 minutes at 40 kHz. Note: Naphthalene stacking interactions can cause micro-aggregates; sonication is mandatory.

-

Sterilization: Do not filter sterilize using aqueous filters (e.g., 0.22 µm PES) as the compound will bind to the membrane. Use PTFE (Teflon) filters if filtration is necessary, or rely on the inherent sterility of 100% DMSO.

The "Crystal Crash" Validation (Self-Validating Step)

Before biological testing, you must determine the Maximum Soluble Concentration (MSC) in the assay media.

-

Pipette 2 µL of Master Stock into 198 µL of Mueller-Hinton Broth (MHB).

-

Incubate at 37°C for 4 hours.

-

Readout: Inspect under 40x magnification.

-

Clear: Proceed.

-

Needle-like Crystals: The compound has crashed out. You must lower the testing range.

-

Workflow Visualization

The following diagram outlines the critical decision pathways for evaluating these lipophilic compounds.

Caption: Figure 1. Decision matrix for handling lipophilic naphthyloxy hydrazides. Note the critical branch at "Readout Method" to avoid false positives from precipitation.

Quantitative Assay: MIC via Broth Microdilution

Standard: Adapted from CLSI M07-A10 [1]. Why this method? Agar diffusion is unreliable for naphthyloxy derivatives due to their large molecular weight and poor diffusion rates in agar hydrogels. Broth microdilution is the gold standard.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin (Alamar Blue) 0.015% solution. Critical for distinguishing compound precipitate from bacterial growth.

-

Plate: 96-well polystyrene, U-bottom (prevents crystal adherence better than flat bottom).

Protocol Steps

-

Inoculum Preparation:

-

Select 3-5 colonies of S. aureus (ATCC 25923) or E. coli (ATCC 25922).

-

Suspend in saline to match 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:150 in CAMHB to reach

CFU/mL.

-

-

Plate Setup (The "2% Rule"):

-

To prevent solvent toxicity, the final DMSO concentration must not exceed 2%.

-

Row A (High Conc): Add 196 µL CAMHB + 4 µL Compound Stock.

-

Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row G. Discard 100 µL from Row G.

-

Row H: Growth Control (Media + Bacteria + DMSO) and Sterility Control (Media only).

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to wells A through G (and Growth Control).

-

Final Volume: 200 µL.

-

Final Bacterial Conc:

CFU/mL.

-

-

Incubation:

-

37°C for 18–24 hours (aerobic). Do not stack plates more than 4 high to ensure thermal equilibrium.

-

The Resazurin Modification (Critical for Hydrazides)

Naphthyloxy propanohydrazides often form a white, cloudy precipitate at high concentrations (

-

After 24h incubation, add 30 µL of 0.015% Resazurin to all wells.

-

Incubate for 1–2 hours.

-

Interpretation:

-

Blue: No metabolic activity (Inhibition/Sterile). This is the MIC.

-

Pink/Colorless: Active metabolism (Growth).

-

Note: If the well is White/Cloudy but Blue, the compound precipitated but successfully inhibited bacteria.

-

Mechanism of Action: Time-Kill Kinetics

To determine if the naphthyloxy derivative is bacteriostatic (inhibits growth) or bactericidal (kills), a Time-Kill assay is required.

Protocol Overview

-

Prepare tubes with compound concentration at 1x MIC and 2x MIC .

-

Inoculate with

CFU/mL. -

Aliquot 100 µL at time points: 0h, 4h, 8h, 24h.

-

Perform serial dilutions and plate on nutrient agar.

-

Count colonies (CFU/mL).

Data Interpretation

-

Bactericidal:

reduction in CFU/mL compared to the initial inoculum. -

Bacteriostatic:

reduction. -

Insight: Naphthyloxy hydrazides targeting DNA gyrase often exhibit bactericidal activity similar to ciprofloxacin [2].

Data Reporting & Troubleshooting

Summary Table Template

| Parameter | Observation | Action Required |

| Media Clarity (0h) | Cloudy/Hazy | Compound precipitated. Result invalid. Repeat with lower range. |

| Growth Control | No Growth (Blue) | Inoculum failure or DMSO toxicity (>2%). |

| Sterility Control | Pink/Turbid | Contamination. Discard plate. |

| MIC Value | > 512 µg/mL | Compound is likely inactive or insoluble. |

Reference Ranges (Quality Control)

When testing new derivatives, always run a reference antibiotic (e.g., Ciprofloxacin) in parallel.

-

E. coli (ATCC 25922) Ciprofloxacin MIC: 0.004 – 0.015 µg/mL.

-

If your QC strain falls outside this range, the entire run is invalid [1].

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI.[2]

-

Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4] Protocols.io.[4] [Link][4]

-

Metwaly, A., et al. (2014). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate.[5]

-

Maxwell, A. (1997). DNA gyrase as a drug target.[6][7][8][9] Trends in Microbiology. (Contextual grounding for hydrazide gyrase mechanism).

Sources

- 1. standards.globalspec.com [standards.globalspec.com]

- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. The Naphthoquinone Diospyrin Is an Inhibitor of DNA Gyrase with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Naphthyloxy Propanohydrazide

An authoritative guide for researchers and drug development professionals on optimizing the synthesis of Naphthyloxy Propanohydrazide, focusing on the critical parameter of reflux time.

Welcome to the technical support center for the synthesis of naphthyloxy propanohydrazide and its derivatives. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested advice to overcome common hurdles in your synthesis campaigns. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results. This document is structured as a series of frequently asked questions and troubleshooting scenarios, culminating in a detailed protocol for systematic reflux time optimization.

Frequently Asked Questions (FAQs): The Fundamentals of Reflux in Hydrazide Synthesis

This section addresses common questions regarding the role and impact of reflux time in the synthesis of naphthyloxy propanohydrazide from its corresponding ester and hydrazine hydrate.

Q1: Why is reflux time such a critical parameter to optimize for this reaction?

Refluxing is a technique used to heat a reaction for an extended period at a constant temperature, which is the boiling point of the solvent, without loss of material.[1] For the synthesis of naphthyloxy propanohydrazide, which involves the nucleophilic acyl substitution of a naphthyloxy propanoate ester by hydrazine, time is a delicate balance.

-

Insufficient Reflux: The reaction may not proceed to completion, resulting in a low yield of the desired hydrazide and a significant amount of unreacted starting ester.[2] This complicates purification, as the starting material and product often have similar polarities.

-

Excessive Reflux: Prolonged heating can lead to the degradation of both the starting materials and the desired product. More importantly, it can promote the formation of side products. A common side reaction is the formation of a bishydrazide or the reaction of the newly formed hydrazide with another ester molecule. Furthermore, trace aldehydes or ketones can react with the product to form hydrazones.[3][4]

Optimizing reflux time is therefore essential for maximizing yield while minimizing impurities, which simplifies downstream purification and ensures the quality of the final compound.

Q2: What are the primary indicators that my reaction has reached completion or is optimally refluxed?

Relying on a fixed time from a literature precedent is a good starting point, but optimal times can vary based on scale, solvent purity, and the specific substrate. The most reliable method is active reaction monitoring.

-

Thin-Layer Chromatography (TLC): This is the most common and immediate method. A TLC plate is spotted with the starting ester, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points. The reaction is considered complete when the spot corresponding to the starting ester has completely disappeared from the reaction mixture lane.[2][5]

-

High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method.[6][7] Small aliquots of the reaction mixture can be withdrawn over time, quenched, and analyzed to determine the relative percentage of starting material, product, and any byproducts. The optimal reflux time corresponds to the point where the product peak area is maximized and the starting material peak area is minimized, before any significant increase in degradation or byproduct peaks.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section tackles specific problems you might encounter during your experiments, with a focus on how reflux time and related parameters could be the root cause.

Q: My reaction yield is consistently low, even after refluxing for several hours. What are the likely causes?

A low yield is a common frustration, and several factors could be at play.[2]

-

Incomplete Reaction: The most straightforward cause is that the reaction has not gone to completion. While some protocols suggest 2-5 hours, extending this to 8 hours or more can sometimes improve yields, provided you monitor for byproduct formation.[2]

-

Purity of Reactants: Hydrazine hydrate is hygroscopic and can degrade. Ensure you are using high-purity or freshly distilled reagents. The starting ester must also be pure.

-

Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[2] However, a large excess can sometimes complicate workup.

-

Solubility Issues: If your product is partially soluble in the workup solvent (e.g., cold water used to precipitate the product), you may be losing a significant portion of your material.[8] Consider evaporating the reaction mixture to dryness under a vacuum to remove excess hydrazine and solvent before attempting purification.[8]

Q: I've successfully synthesized the product, but it's contaminated with a significant, hard-to-remove impurity. Could reflux time be the culprit?

Absolutely. The nature of the impurity can provide clues.

-

Unreacted Starting Material: If the impurity is your starting ester, the reflux time was insufficient. The solution is to run the reaction longer, monitoring by TLC or HPLC until the ester is consumed.

-

Unknown Byproducts: If you observe new spots on TLC or peaks in HPLC, especially those that increase with longer reaction times, you are likely dealing with degradation or side reactions. Excessive reflux is a primary suspect. This is the point where a formal time-course study becomes invaluable. You must identify the time point that gives the best conversion before these impurities become significant.

Q: The color of my reaction mixture changes significantly (e.g., turns dark yellow or brown) after prolonged reflux. Should I be concerned?

Yes, a significant color change, especially darkening, is often an indicator of decomposition. While many reactions undergo slight color changes, a progressive darkening over time suggests the formation of complex, often polymeric, impurities. This is a strong signal that your reflux time is excessive. You should shorten the reaction time and rely on analytical monitoring to determine the endpoint.

Experimental Protocol: Systematic Optimization of Reflux Time

This protocol provides a step-by-step methodology for conducting a time-course experiment to determine the optimal reflux duration for your specific conditions.

Objective: To identify the reflux time that maximizes the yield of naphthyloxy propanohydrazide while minimizing the formation of impurities.

Workflow Visualization

Caption: A flowchart illustrating the systematic process for optimizing reflux time.

Methodology:

-

Reaction Setup:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine your naphthyloxy propanoate ester (1.0 eq) and a suitable solvent (e.g., ethanol, methanol).

-

Add hydrazine hydrate (1.2-1.5 eq).[2]

-

Note: The exact solvent and stoichiometry should be based on your established initial procedure.

-

-

Initiation and Sampling (T=0):

-

Begin heating the mixture to reflux. Start a timer as soon as reflux begins. This is your T=0 time point.

-

Immediately withdraw a small aliquot (approx. 0.1 mL) from the mixture. This T=0 sample is your baseline.

-

-

Time-Point Collection:

-

At predetermined intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw another small aliquot.

-

For each sample, immediately quench the reaction by diluting it in a small volume of a suitable solvent (e.g., mobile phase for HPLC) to prevent further reaction.

-

-

Analytical Monitoring:

-

TLC Analysis: Spot each time-point sample on a single TLC plate to visually track the disappearance of the starting material and the appearance of the product.

-

HPLC Analysis: Inject each prepared sample into an HPLC system. Record the peak areas for the starting ester, the naphthyloxy propanohydrazide product, and any significant byproducts.

-

-

Data Analysis and Interpretation:

-

Calculate the relative percentage of each component at each time point from the HPLC peak areas.

-

Organize the data into a table for clear comparison.

-

Plot the percentage of each component against the reflux time. The optimal time is the point where the product concentration is at its maximum before it begins to plateau or decrease, and before byproduct concentration begins to rise sharply.

-

Data Presentation: Interpreting Time-Course Results

The data from your optimization experiment can be summarized in a table. Below is a representative example of what you might observe.

Table 1: Representative Time-Course Analysis of Naphthyloxy Propanohydrazide Synthesis

| Reflux Time (Hours) | Starting Ester (%) | Naphthyloxy Propanohydrazide (%) | Key Impurity (%) |

| 0 | 99.5 | 0.5 | 0.0 |

| 1 | 65.2 | 34.6 | 0.2 |

| 2 | 30.1 | 69.5 | 0.4 |

| 4 | 5.7 | 93.8 | 0.5 |

| 6 | 1.1 | 97.9 | 1.0 |

| 8 | <0.5 | 97.2 | 2.3 |

| 12 | <0.5 | 94.5 | 5.0 |

Analysis: Based on the data in Table 1, the optimal reflux time is approximately 6 hours . At this point, the product yield is maximized, and the starting material is almost entirely consumed. Beyond 6 hours, the product yield begins to decrease slightly while the formation of the key impurity accelerates, indicating product degradation or side reactions.

By adopting this systematic, data-driven approach, you can confidently determine the optimal reflux time for your synthesis of naphthyloxy propanohydrazide, leading to higher yields, improved purity, and more reliable experimental outcomes.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. [Link]

-

Spivakov, B. Y., & Maryutina, T. A. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70(8), 841-855. [Link]

-

NASA's Jet Propulsion Laboratory. (2020, May 8). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31235-31248. [Link]

-

ResearchGate. (2014). Is there any other possible way to synthesize hydrazide using ester and hydrazine hydrate reflux with ethanol then pouring on ice water?[Link]

-

Al-Ostath, A. I., & Al-Assar, Z. A. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Egyptian Journal of Chemistry, 65(7), 41-59. [Link]

-

Nguyen, P. Q. T., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]

- Google Patents. (n.d.).

-

Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(13), 4053. [Link]

-

Barluenga, J., et al. (2003). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Organic Letters, 5(22), 4121-4123. [Link]

-

Al-Janabi, A. H. H. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2311-2319. [Link]

-

De Souza, J. R. L., et al. (2020). A continuous-flow protocol for the synthesis of peptides via the acyl azide method. Reaction Chemistry & Engineering, 5(4), 727-732. [Link]

-

Di-Gesu, C., et al. (2003). Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers. Tetrahedron: Asymmetry, 14(12), 1699-1703. [Link]

- Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

-

Deadman, B. J., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 25(10), 2264-2273. [Link]

-

Adowei, P. (2018). Effect of Refluxing Time and Kinetics of Synthetic Organic Chemicals Removal in Aqueous Solutions by Carbons Produced from Nipa Palm Fronds. American Journal of Chemical and Biochemical Engineering, 2(1), 1-6. [Link]

-

Vapourtec. (2025). Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. [Link]

-

ResearchGate. (n.d.). Influence of the reflux flow rate on the reboiler duty (•) and product purity ( ). [Link]

-

Mali, S. N., & Thorat, B. N. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6245. [Link]

-

Al-Majidi, S. M. H., et al. (2024). Synthesis, optimization, DFT/TD-DFT and COX/LOX docking of new Schiff base N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide. Results in Chemistry, 7, 101416. [Link]

-

Padi, S. K., & Demchenko, A. V. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. The Journal of Organic Chemistry, 88(16), 11119-11135. [Link]

-

Kalinichenko, E., et al. (2014). The problem of utilization (detoxification) unsymmetrical dimethylhydrazine. Challenge for synthesis of mildronate and its structure analogues. The EPMA Journal, 5(Suppl 1), A81. [Link]

-

Ilisz, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2977. [Link]

-

Rother, D., et al. (2019). Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy. Reaction Chemistry & Engineering, 4(7), 1279-1287. [Link]

-

Kumar, P., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 48(3), 547-556. [Link]

-

Tichonovas, M., et al. (2022). Oxidation of Aqueous Naproxen Using Gas-Phase Pulsed Corona Discharge: Impact of Operation Parameters. Energies, 15(20), 7736. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Steric Hindrance in 2-(1-Naphthyloxy)propanohydrazide Reactions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(1-Naphthyloxy)propanohydrazide. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of steric hindrance in reactions involving this bulky molecule.

Introduction to Steric Hindrance with this compound

This compound is a valuable building block in medicinal chemistry. However, the bulky naphthyloxy group can significantly impede the approach of reagents to the hydrazide functional group, a phenomenon known as steric hindrance.[1][2] This can lead to slow reaction rates, low yields, or even prevent a desired reaction from occurring altogether.[1] This guide will equip you with the knowledge and protocols to overcome these steric challenges.

The core of the problem lies in the three-dimensional arrangement of atoms. The large electron cloud of the naphthalene ring system effectively "shields" the reactive hydrazide moiety, making it difficult for nucleophiles or electrophiles to achieve the necessary proximity and orientation for a successful reaction.[1][2]

Visualizing the Challenge

Caption: Steric hindrance from the naphthyloxy group shields the hydrazide.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific issues you might encounter during key reactions with this compound.

Issue 1: Low Yield in Acylation Reactions

Acylation of the terminal nitrogen of the hydrazide is a common synthetic step. However, the steric bulk of the naphthyloxy group can make this transformation challenging.

Question: I am attempting to acylate this compound with a bulky acyl chloride, but I am observing very low conversion. What can I do?

Answer: This is a classic case of steric hindrance. The bulky naphthyloxy group is likely preventing the acyl chloride from efficiently reaching the nucleophilic nitrogen of the hydrazide. Here are several strategies to overcome this, ranging from simple adjustments to more advanced catalytic methods.

Strategy 1: Modifying Reaction Conditions

| Parameter | Standard Condition | Recommended Adjustment for Steric Hindrance | Rationale |

| Temperature | Room Temperature | Increase to 50-80 °C | Provides molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance. |

| Reaction Time | 2-4 hours | Extend to 12-24 hours | Allows more time for the sterically hindered reaction to proceed to completion. |

| Solvent | Dichloromethane (DCM) | Switch to a higher boiling point, polar aprotic solvent like DMF or DMSO | Can help to better solvate the transition state and may facilitate the reaction at higher temperatures. |

Strategy 2: Utilizing a More Reactive Acylating Agent

If modifying the conditions is insufficient, consider using a more reactive acylating agent.

-

Acid Anhydrides: In place of an acyl chloride, the corresponding acid anhydride can sometimes be more effective, especially when paired with a catalyst.[3]

Strategy 3: Employing a Catalyst

Catalysts can provide an alternative, lower-energy reaction pathway, effectively circumventing the steric barrier.

-

4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst for acylation reactions.[4] It reacts with the acylating agent to form a highly reactive intermediate that is then more readily attacked by the hindered hydrazide.

-

1-Methylimidazole (MI): An excellent and often less toxic alternative to DMAP for acylating sterically hindered alcohols, a principle that can be applied here.[5][6]

-

Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃): These Lewis acids can activate the acylating agent, making it more electrophilic and susceptible to attack by the weakly nucleophilic, sterically hindered hydrazide.[3][4] Bismuth triflate is particularly noted for its effectiveness with sterically demanding alcohols.[3]

Experimental Protocol: Catalytic Acylation of this compound

Caption: Workflow for catalytic acylation.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the chosen catalyst (e.g., DMAP, 0.1-0.2 eq or Bi(OTf)₃, 0.05-0.1 eq).[3][4]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid anhydride (1.1-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Issue 2: Difficulty in Forming Hydrazones with Bulky Ketones

The reaction of hydrazides with aldehydes or ketones to form hydrazones can be slowed significantly by steric hindrance on either reaction partner.

Question: I am trying to form a hydrazone by reacting this compound with a sterically hindered ketone, but the reaction is extremely slow and gives a poor yield. How can I improve this condensation reaction?

Answer: The nucleophilic attack of the hydrazide on the carbonyl carbon of the ketone is being sterically hindered. To facilitate this reaction, you can optimize the pH and consider using a catalyst.

Strategy 1: pH Optimization

The formation of hydrazones is acid-catalyzed. The optimal pH is typically in the slightly acidic range of 5 to 7.[7]

-

Too acidic (pH < 4): The hydrazide will be protonated, rendering it non-nucleophilic.

-

Too basic (pH > 8): The acid catalysis required for the dehydration step will be insufficient.

Strategy 2: Aniline Catalysis

Aniline can act as a catalyst in hydrazone formation. It forms a more reactive iminium ion intermediate with the ketone, which is then more readily attacked by the hydrazide.

Recommended Protocol: Aniline-Catalyzed Hydrazone Formation

| Parameter | Recommended Condition |

| Solvent | Ethanol or Methanol |

| pH | Adjust to 5-6 with acetic acid |

| Catalyst | Aniline (10-20 mol%) |

| Temperature | Room temperature to reflux |

| Time | 4-24 hours |

Step-by-Step Methodology:

-

Dissolve the sterically hindered ketone (1.0 eq) and this compound (1.1 eq) in ethanol.

-

Add a catalytic amount of aniline (0.1-0.2 eq).

-

Adjust the pH to approximately 5-6 by adding a few drops of glacial acetic acid.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Issue 3: Challenges in Cyclization Reactions

Intramolecular cyclization reactions, for example, to form five or six-membered heterocyclic rings, can be entropically disfavored and sterically challenging.

Question: I have a derivative of this compound that should undergo an intramolecular cyclization, but I am only recovering the starting material or observing decomposition at high temperatures. What strategies can I employ?

Answer: Intramolecular reactions are highly dependent on the substrate adopting a conformation that allows the reacting groups to come into proximity. The bulky naphthyloxy group can restrict the necessary bond rotations.

Strategy 1: Metal-Catalyzed Cyclization

Certain metal catalysts can act as templates, bringing the reacting functional groups together and lowering the activation energy for cyclization. For instance, gold(I) complexes have been shown to be effective in mediating the cyclization of peptides.[8] While a different system, the principle of using a metal to pre-organize the substrate can be applied.

Strategy 2: Radical Cyclization

Radical cyclizations are often less sensitive to steric effects than their ionic counterparts and can be very effective for forming five- and six-membered rings.[9] This would require modifying your substrate to include a radical precursor and a radical acceptor.

-

Key Advantage: Radical reactions are typically performed under mild conditions, which can be beneficial if your molecule is thermally sensitive.[9]

Conceptual Workflow for a Favorable Cyclization

Caption: Logic for promoting intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate these sterically hindered reactions? A1: Yes, microwave-assisted organic synthesis can be a very effective technique. The rapid heating can help overcome activation energy barriers in a controlled manner, often leading to significantly reduced reaction times and improved yields. It is particularly useful for sluggish reactions.

Q2: Are there any specific solvents I should avoid? A2: For reactions involving strong bases or nucleophiles, protic solvents like water or alcohols should be used with caution as they can interfere with the reaction. For acylation, ensure your solvents are anhydrous to prevent hydrolysis of the acylating agent.